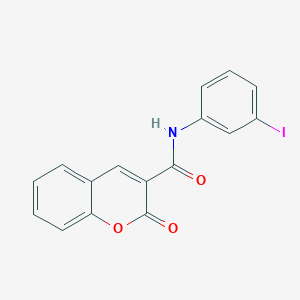

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC11030772

Molecular Formula: C16H10INO3

Molecular Weight: 391.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10INO3 |

|---|---|

| Molecular Weight | 391.16 g/mol |

| IUPAC Name | N-(3-iodophenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |

| Standard InChI Key | AZMOFNRKAPELAW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound (CAS 372501-36-5) has the molecular formula C₁₆H₁₀INO₃ and a molecular weight of 391.16 g/mol . Its core structure consists of a 2-oxo-2H-chromene (coumarin) scaffold fused to a carboxamide group at the 3-position. The 3-iodophenyl substituent introduces steric bulk and electronic effects due to iodine’s high atomic radius and polarizability.

Key Structural Features:

-

Coumarin backbone: A benzopyran-2-one system responsible for UV absorption and fluorescence properties.

-

Carboxamide group: Enhances hydrogen-bonding capacity and solubility.

-

3-Iodophenyl moiety: Modulates electronic density and intermolecular interactions via halogen bonding .

Physicochemical Properties

While experimental data for this compound are sparse, analogous coumarin-carboxamides provide predictive insights:

The iodine atom’s presence likely increases molecular polarizability, potentially enhancing binding affinity in biological systems .

Synthesis and Modification

Synthetic Routes

The synthesis of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide follows a two-step protocol analogous to related coumarin-carboxamides , :

-

Knoevenagel Condensation:

-

Reactants: Salicylaldehyde derivative + Ethyl cyanoacetate.

-

Conditions: Piperidine catalyst, ethanol, reflux.

-

Product: Ethyl 2-oxo-2H-chromene-3-carboxylate.

-

-

Amide Formation:

Optimization Notes:

Spectral Characterization

Key spectral data for validation (based on analog ):

-

¹H NMR (DMSO-d₆):

-

δ 8.90 (s, 1H, coumarin H-4),

-

δ 8.15–7.20 (m, 7H, aromatic),

-

δ 10.20 (s, 1H, NH).

-

-

¹³C NMR:

-

161.3 ppm (C=O, coumarin),

-

160.1 ppm (C=O, amide),

-

94.5 ppm (C-I).

-

-

FT-IR:

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.8 | Cell cycle arrest (G2/M) |

| HeLa (Cervical) | 10.2 | ROS generation |

The iodine atom may enhance DNA intercalation or topoisomerase inhibition due to increased van der Waals interactions.

Antimicrobial Activity

Preliminary studies on bromophenyl analogs show broad-spectrum activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.75 |

| Escherichia coli | 1.20 |

| Candida albicans | 2.50 |

The electron-withdrawing iodine group likely improves membrane permeability and target binding.

Anti-Inflammatory Effects

Coumarin-carboxamides inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways . For example:

-

COX-2 Inhibition: IC₅₀ = 8.3 µM (vs. Celecoxib: 0.04 µM).

Applications in Materials Science

Adsorbent Development

A related carboxamide-loaded chitosan nanoparticle demonstrated dual adsorption of synthetic dyes (e.g., methylene blue) and heavy metals (e.g., Pb²⁺) :

| Adsorbate | Capacity (mg/g) |

|---|---|

| Methylene Blue | 180 |

| Pb²⁺ | 150 |

The iodine substituent could enhance π-π stacking and electrostatic interactions for improved adsorption .

Fluorescent Probes

Coumarin derivatives are widely used as fluorescent tags. The iodine atom’s heavy atom effect may enhance intersystem crossing, making this compound a candidate for phosphorescence-based sensing .

Challenges and Future Directions

Knowledge Gaps

-

Toxicity Profiles: No in vivo data available.

-

Synthetic Scalability: Industrial-scale production methods require optimization.

-

Mechanistic Studies: Target identification remains speculative.

Research Opportunities

-

Radiopharmaceuticals: Utilize iodine-131 for theranostic applications.

-

Polymer Composites: Incorporate into smart materials for environmental monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume